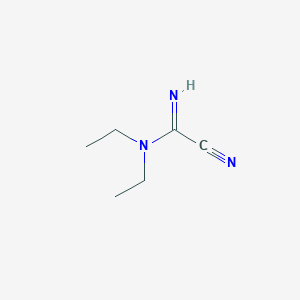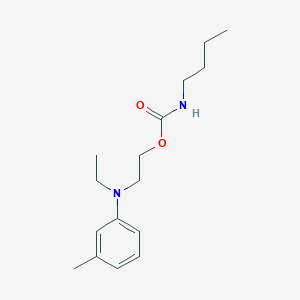
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is attached through a nucleophilic substitution reaction, typically using a dichlorobenzene derivative and a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine: shares similarities with other triazole and pyrimidine derivatives, such as:
Uniqueness
Structural Complexity: The combination of triazole, pyrimidine, and dichlorophenyl groups provides unique reactivity and biological activity.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N7/c13-8-3-2-7(6-9(8)14)18-11-19-10(15)21(20-11)12-16-4-1-5-17-12/h1-6H,(H3,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUGUNAUVNRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate](/img/structure/B8043081.png)
![2-[[3-(Dimethylamino)propyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol](/img/structure/B8043085.png)
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)




![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)
![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)

![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)
![3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)
![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)

